![molecular formula C12H8ClNO B1360871 6-(2-Chlorophenyl)-3-pyridinecarbaldehyde CAS No. 898404-60-9](/img/structure/B1360871.png)
6-(2-Chlorophenyl)-3-pyridinecarbaldehyde
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Description
The compound “6-(2-Chlorophenyl)-3-pyridinecarbaldehyde” is a derivative of pyridine and chlorophenol . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. Chlorophenols are a group of organic compounds that consist of a benzene ring, one or more hydroxyl groups, and one or more chlorine atoms .
Synthesis Analysis
While specific synthesis methods for “6-(2-Chlorophenyl)-3-pyridinecarbaldehyde” are not available, similar compounds such as ketamine and 2-anilinopyrimidines have been synthesized using various methods . For instance, ketamine has been synthesized using a hydroxy ketone intermediate in a five-step process . Similarly, 2-anilinopyrimidines have been synthesized from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Scientific Research Applications
Anticonvulsant and Antinociceptive Activity
Compounds derived from “6-(2-Chlorophenyl)-3-pyridinecarbaldehyde” have been studied for their potential in treating neurological disorders. They have shown promising results as anticonvulsant and analgesic agents, particularly in acute models of epilepsy and pain management . The derivatives exhibit beneficial effects, surpassing traditional drugs like valproic acid in efficacy tests.
Synthesis of Pyrrolidine Derivatives
The chemical structure of “6-(2-Chlorophenyl)-3-pyridinecarbaldehyde” allows for the synthesis of pyrrolidine derivatives. These derivatives have been evaluated for their anticonvulsant and antinociceptive properties, contributing to the development of new therapeutic agents for neuropathic pain and epilepsy .
Pharmacological Compound Development
Chalcones, which can be synthesized from compounds like “6-(2-Chlorophenyl)-3-pyridinecarbaldehyde,” are being explored for their diverse pharmacological properties. They serve as versatile scaffolds for synthetic modification, leading to the development of novel pharmacological compounds with improved bioavailability and tolerance in the body .
Antimicrobial and Antifungal Applications
The structural analogs of “6-(2-Chlorophenyl)-3-pyridinecarbaldehyde” have shown significant antimicrobial and antifungal activities. This makes them valuable in the design of new drugs to combat infectious diseases caused by bacteria and fungi .
Anticancer Properties
Research indicates that chalcone derivatives, related to “6-(2-Chlorophenyl)-3-pyridinecarbaldehyde,” possess anticancer properties. They have been found to exhibit activity against various cancer cell lines, providing a pathway for the development of new anticancer drugs .
Neuroprotective Effects
Derivatives of “6-(2-Chlorophenyl)-3-pyridinecarbaldehyde” are being investigated for their neuroprotective effects. They may offer therapeutic potential for neurodegenerative diseases by protecting neuronal cells from damage .
properties
IUPAC Name |
6-(2-chlorophenyl)pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-4-2-1-3-10(11)12-6-5-9(8-15)7-14-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQSNAPAYMJMJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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